2-({[4-(2H-1,3-benzodioxole-5-carbonyl)morpholin-3-yl]methyl}(methyl)amino)ethan-1-ol; formic acid
Description
The compound 2-({[4-(2H-1,3-benzodioxole-5-carbonyl)morpholin-3-yl]methyl}(methyl)amino)ethan-1-ol; formic acid is a structurally complex molecule featuring a morpholine ring linked to a benzodioxole moiety via a carbonyl group, with an ethanolamine side chain and a formic acid counterion. Formic acid, as a counterion, may influence solubility and crystallinity.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[3-[[2-hydroxyethyl(methyl)amino]methyl]morpholin-4-yl]methanone;formic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5.CH2O2/c1-17(4-6-19)9-13-10-21-7-5-18(13)16(20)12-2-3-14-15(8-12)23-11-22-14;2-1-3/h2-3,8,13,19H,4-7,9-11H2,1H3;1H,(H,2,3) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCCMXJRQGDQBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1COCCN1C(=O)C2=CC3=C(C=C2)OCO3.C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-(2H-1,3-benzodioxole-5-carbonyl)morpholin-3-yl]methyl}(methyl)amino)ethan-1-ol; formic acid typically involves multiple steps. One common method includes the reaction of benzo[d][1,3]dioxol-5-ylmethanol with an appropriate acyl chloride in the presence of a base such as triethylamine . The intermediate product is then reacted with morpholine and 2-hydroxyethyl(methyl)amine under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-({[4-(2H-1,3-benzodioxole-5-carbonyl)morpholin-3-yl]methyl}(methyl)amino)ethan-1-ol; formic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
2-({[4-(2H-1,3-benzodioxole-5-carbonyl)morpholin-3-yl]methyl}(methyl)amino)ethan-1-ol; formic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-({[4-(2H-1,3-benzodioxole-5-carbonyl)morpholin-3-yl]methyl}(methyl)amino)ethan-1-ol; formic acid involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . The compound may also disrupt cellular pathways by interacting with key proteins involved in signal transduction .
Comparison with Similar Compounds
Research Findings and Gaps
- Data Limitations: No direct pharmacological data for the target compound are available in the evidence.
- Analytical Methods : and highlight robust NMR and data tabulation techniques for characterizing such compounds, which should be applied to future studies .
Biological Activity
The compound 2-({[4-(2H-1,3-benzodioxole-5-carbonyl)morpholin-3-yl]methyl}(methyl)amino)ethan-1-ol; formic acid is a complex organic molecule with potential biological significance. Its structural components suggest various pharmacological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on diverse sources, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic applications.
Structural Overview
The compound features:
- Morpholine ring which is known for enhancing solubility and bioavailability.
- Benzodioxole moiety, often associated with various biological activities including anticancer effects.
- The presence of a formic acid group may influence its interaction with biological targets.
Anticancer Properties
Research indicates that compounds containing the benzodioxole structure exhibit significant anticancer activity. For instance, studies have shown that derivatives of benzodioxole can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
Case Study:
A study evaluated the anticancer effects of related benzodioxole derivatives on human tumor cell lines such as HepG2 and Mia PaCa-2. The results demonstrated that these compounds significantly reduced cell viability compared to controls, suggesting a promising avenue for further development in cancer therapeutics .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Morpholine derivatives have been reported to exhibit activity against various bacterial strains.
Research Findings:
In vitro tests have shown that several morpholine-based compounds possess antimicrobial effects against pathogens like Staphylococcus aureus and Escherichia coli. These findings highlight the importance of exploring this compound for its potential use as an antimicrobial agent .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key structural features and their associated biological activities:
| Structural Feature | Biological Activity |
|---|---|
| Benzodioxole moiety | Anticancer activity |
| Morpholine ring | Enhanced solubility and antimicrobial properties |
| Formic acid group | Potential modulation of biological interactions |
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that compounds similar to this compound demonstrate favorable absorption and distribution profiles. However, detailed toxicological assessments are necessary to evaluate safety profiles before clinical applications can be considered.
Q & A
Q. Table 1. Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Morpholine alkylation | NaBH₄, MeOH, HCl, 0–5°C, 2 h | 65–75 | |
| Benzodioxole coupling | Acetic acid reflux, 3–5 h | 50–60 | |
| Final purification | Silica gel chromatography (EtOAc:Hexane = 3:7) | 85–90 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
